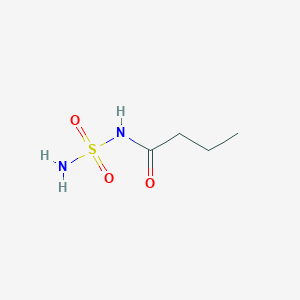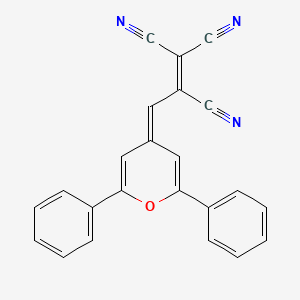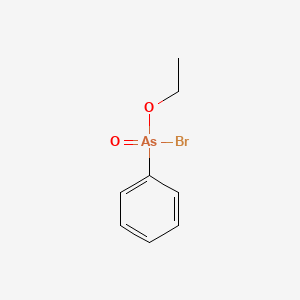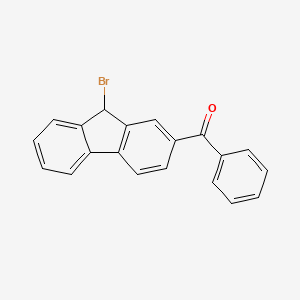![molecular formula C11H20O5 B14487646 2,3-Bis[2-(ethenyloxy)ethoxy]propan-1-OL CAS No. 65482-91-9](/img/structure/B14487646.png)
2,3-Bis[2-(ethenyloxy)ethoxy]propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis[2-(ethenyloxy)ethoxy]propan-1-OL is an organic compound with the molecular formula C9H18O5. This compound is characterized by the presence of two ethenyloxy (vinyl ether) groups attached to a propan-1-ol backbone. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[2-(ethenyloxy)ethoxy]propan-1-OL typically involves the reaction of propan-1-ol with ethylene oxide to form 2,3-bis(2-hydroxyethoxy)propan-1-ol. This intermediate is then reacted with acetylene in the presence of a base to introduce the ethenyloxy groups. The reaction conditions often include the use of catalysts such as potassium hydroxide and solvents like tetrahydrofuran to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous flow processes where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of high-efficiency catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis[2-(ethenyloxy)ethoxy]propan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The ethenyloxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2,3-bis[2-(ethenyloxy)ethoxy]propanal or 2,3-bis[2-(ethenyloxy)ethoxy]propanoic acid.
Reduction: Formation of 2,3-bis[2-(ethenyloxy)ethoxy]propan-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Bis[2-(ethenyloxy)ethoxy]propan-1-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and coatings due to its reactive vinyl ether groups.
Mechanism of Action
The mechanism of action of 2,3-Bis[2-(ethenyloxy)ethoxy]propan-1-OL involves its interaction with various molecular targets. The ethenyloxy groups can undergo polymerization reactions, forming cross-linked networks. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The pathways involved include radical polymerization and nucleophilic addition reactions.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(allyloxy)-2-propanol: Similar structure but with allyloxy groups instead of ethenyloxy groups.
2-[2-(ethenyloxy)ethoxy]propane: Lacks the hydroxyl group present in 2,3-Bis[2-(ethenyloxy)ethoxy]propan-1-OL.
Uniqueness
This compound is unique due to the presence of both ethenyloxy and hydroxyl groups, which confer distinct reactivity and versatility in chemical synthesis and industrial applications. The combination of these functional groups allows for a wide range of chemical modifications and applications.
Properties
CAS No. |
65482-91-9 |
|---|---|
Molecular Formula |
C11H20O5 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
2,3-bis(2-ethenoxyethoxy)propan-1-ol |
InChI |
InChI=1S/C11H20O5/c1-3-13-5-6-15-10-11(9-12)16-8-7-14-4-2/h3-4,11-12H,1-2,5-10H2 |
InChI Key |
LUGQYBHGZMNGGE-UHFFFAOYSA-N |
Canonical SMILES |
C=COCCOCC(CO)OCCOC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



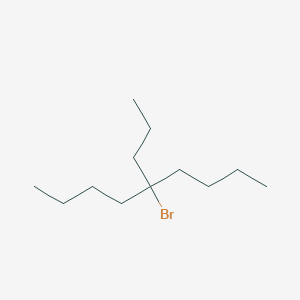
![O-Ethyl S-[2-(hexylsulfanyl)ethyl] cyclohexylphosphonothioate](/img/structure/B14487572.png)

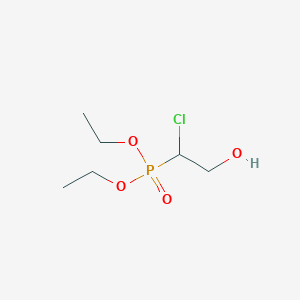
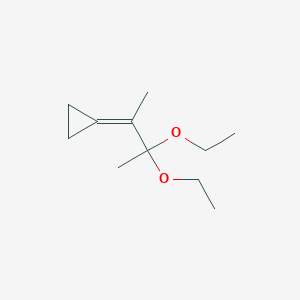
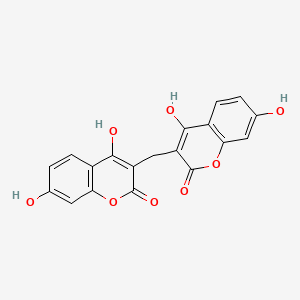
![Ethyl 1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B14487605.png)
![7-Thiabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14487606.png)

